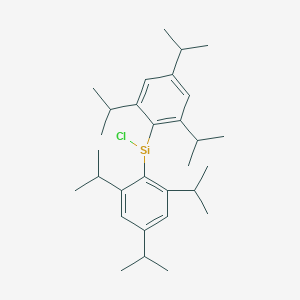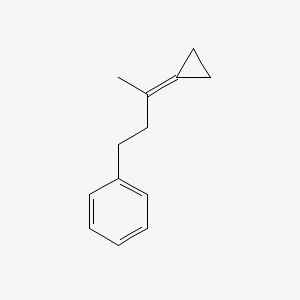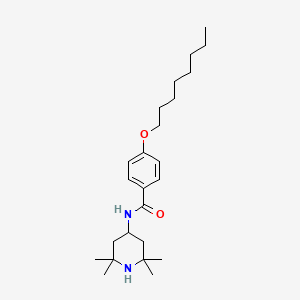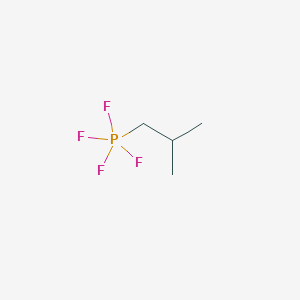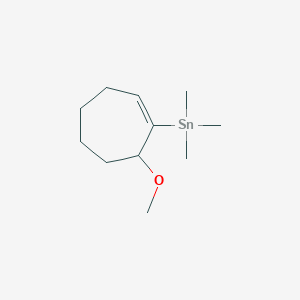
Dioctyl-lambda~2~-stannane--water (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctyl-lambda~2~-stannane–water (1/2) is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. Dioctyl-lambda~2~-stannane–water (1/2) is particularly notable for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl-lambda~2~-stannane–water (1/2) typically involves the reaction of dioctyltin oxide with water. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
(C8H17)2SnO+H2O→(C8H17)2Sn(OH)2
Industrial Production Methods
In industrial settings, the production of Dioctyl-lambda~2~-stannane–water (1/2) involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction is typically carried out in specialized reactors that allow for precise control of temperature, pressure, and other reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Dioctyl-lambda~2~-stannane–water (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dioctyltin oxide.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to the tin atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Dioctyl-lambda~2~-stannane–water (1/2) include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from the reactions of Dioctyl-lambda~2~-stannane–water (1/2) depend on the type of reaction. For example, oxidation reactions yield dioctyltin oxide, while substitution reactions can produce a variety of organotin compounds with different organic groups attached to the tin atom.
Wissenschaftliche Forschungsanwendungen
Dioctyl-lambda~2~-stannane–water (1/2) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers, coatings, and other materials due to its ability to catalyze polymerization reactions.
Wirkmechanismus
The mechanism of action of Dioctyl-lambda~2~-stannane–water (1/2) involves its interaction with various molecular targets. The tin atom in the compound can form coordination complexes with other molecules, which can alter their chemical reactivity. This property is exploited in catalysis, where the compound facilitates the formation or breaking of chemical bonds in the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Dioctyl-lambda~2~-stannane–water (1/2) include:
- Dioctyltin dilaurate
- Dioctyltin oxide
- Dioctyltin dichloride
Uniqueness
What sets Dioctyl-lambda~2~-stannane–water (1/2) apart from these similar compounds is its specific chemical structure and the presence of water in its composition. This unique structure imparts distinct chemical properties, such as its reactivity and ability to form coordination complexes, making it particularly useful in certain applications.
Eigenschaften
| 113383-02-1 | |
Molekularformel |
C16H38O2Sn |
Molekulargewicht |
381.2 g/mol |
IUPAC-Name |
dioctyltin;dihydrate |
InChI |
InChI=1S/2C8H17.2H2O.Sn/c2*1-3-5-7-8-6-4-2;;;/h2*1,3-8H2,2H3;2*1H2; |
InChI-Schlüssel |
JDCFKVHGBXUASD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Sn]CCCCCCCC.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



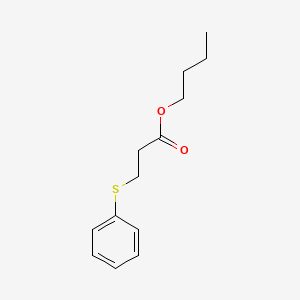
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)
